molecular formula C17H18O B8607212 1-Benzyloxy-5,6,7,8-tetrahydronaphthalene

1-Benzyloxy-5,6,7,8-tetrahydronaphthalene

Cat. No. B8607212
M. Wt: 238.32 g/mol
InChI Key: IPVZMSJBHIXBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxy-5,6,7,8-tetrahydronaphthalene is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyloxy-5,6,7,8-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyloxy-5,6,7,8-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyloxy-5,6,7,8-tetrahydronaphthalene

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C17H18O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-3,6-8,10,12H,4-5,9,11,13H2

InChI Key

IPVZMSJBHIXBNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6,7,8-tetrahydro-1-naphthol (5.9 g, 39mM) was added to a suspension of potassium carbonate (8.3 g, 60mM) in acetone (100 ml) and heated under reflux for 0.5 hour. Benzyl bromide (7.5 g, 43.8mM) was then added and the mixture was heated under reflux for a further 3 days with stirring. The resulting suspension was filtered and the filtrate was evaporated under reduced pressure to give an oil. This oil was dissolved in ether, washed with water, dried (sodium sulphate) and evaporated to giving an oil which was distilled under high vacuum to give the benzyl ether (3) (9.4 g, b.p. 170°-176° C. at 0.8 mm Hg).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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